molecular formula C14H16N4O2 B11639510 N'-(2-Hydroxybenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide

N'-(2-Hydroxybenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B11639510
M. Wt: 272.30 g/mol
InChI Key: UBBDCZQRPHZPPA-OVCLIPMQSA-N
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Description

N’-(2-Hydroxybenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group This compound is synthesized through the condensation of 2-hydroxybenzaldehyde and 3-isopropyl-1H-pyrazole-5-carbohydrazide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-Hydroxybenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 2-hydroxybenzaldehyde and 3-isopropyl-1H-pyrazole-5-carbohydrazide. The reaction is carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(2-Hydroxybenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Various nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Mechanism of Action

The mechanism of action of N’-(2-Hydroxybenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N’-(2-Hydroxybenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide can be compared with other Schiff bases and hydrazone derivatives:

These comparisons highlight the unique structural features and reactivity of N’-(2-Hydroxybenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C14H16N4O2

Molecular Weight

272.30 g/mol

IUPAC Name

N-[(E)-(2-hydroxyphenyl)methylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C14H16N4O2/c1-9(2)11-7-12(17-16-11)14(20)18-15-8-10-5-3-4-6-13(10)19/h3-9,19H,1-2H3,(H,16,17)(H,18,20)/b15-8+

InChI Key

UBBDCZQRPHZPPA-OVCLIPMQSA-N

Isomeric SMILES

CC(C)C1=CC(=NN1)C(=O)N/N=C/C2=CC=CC=C2O

Canonical SMILES

CC(C)C1=CC(=NN1)C(=O)NN=CC2=CC=CC=C2O

Origin of Product

United States

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